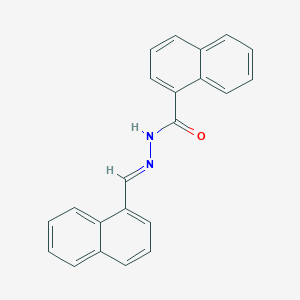

N'-(1-naphthylmethylene)-1-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(1-naphthylmethylene)-1-naphthohydrazide belongs to the class of organic compounds known as Schiff bases, which are formed by the condensation of an amine with an aldehyde. These compounds have been widely studied due to their diverse chemical properties and potential applications in various fields, excluding their use in drug applications and dosages.

Synthesis Analysis

The synthesis of similar Schiff bases often involves a condensation reaction between an amine and an aldehyde. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related Schiff base, was synthesized through the condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, highlighting the typical approach for synthesizing such compounds (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of Schiff bases like N'-(1-naphthylmethylene)-1-naphthohydrazide is characterized by the presence of a C=N double bond, which often results in a planar molecule. This configuration facilitates π-electron delocalization across the molecule, impacting its chemical reactivity and properties. The crystal packing of these molecules is typically stabilized by hydrogen bonds and π-π interactions, contributing to their solid-state structure and reactivity (Inabe et al., 1994).

Chemical Reactions and Properties

Schiff bases like N'-(1-naphthylmethylene)-1-naphthohydrazide participate in various chemical reactions, including proton transfer and complex formation with metals. These reactions are influenced by the π-electron delocalization in the molecule and its ability to act as a ligand, forming complexes with transition metals, which can be utilized in catalysis and material science applications (Qiu Rui, 2011).

Physical Properties Analysis

The physical properties of Schiff bases are closely related to their molecular structure. They typically exhibit solid-state properties that include planarity and the ability to form crystalline structures through hydrogen bonding and π-π interactions. These interactions not only stabilize the crystal structure but also influence the melting points, solubility, and other physical properties of these compounds (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties of N'-(1-naphthylmethylene)-1-naphthohydrazide are influenced by its ability to undergo proton transfer reactions, its reactivity towards various chemical reagents, and its function as a ligand in complex formation. These properties are pivotal in its applications in analytical chemistry, catalysis, and as precursors for synthesizing more complex molecules (Liu et al., 2020).

Applications De Recherche Scientifique

Organic Field-Effect Transistors (OFETs)

Naphthalene diimide derivatives, due to their excellent electron affinity and stability, have been extensively studied for their use in n-type materials for OFET applications. For instance, research on thiophene-containing NDI copolymers demonstrated their utility in OFETs, with polymer crystallinity and order improving electronic performance, showcasing electron mobilities as high as 0.076 cm2 V−1 s−1. This highlights the structure-property relationship crucial for enhancing OFET performance (Durban, Kazarinoff, & Luscombe, 2010).

Photovoltaic Applications

NDI-based polymers have also been recognized for their role in organic photovoltaic devices (OPVs), specifically in bulk-heterojunction (BHJ) all-polymer solar cells (all-PSCs). Their high electron mobility and ability to absorb light up to the near IR region make them attractive for photovoltaic applications. Significant advancements in device power conversion efficiency (PCE) highlight the potential of NDI polymers in solar technology, moving beyond traditional fullerene derivatives to offer chemical tunability and enhanced mechanical flexibility (Zhou & Facchetti, 2018).

Supramolecular Chemistry and Sensing

NDIs have found extensive applications in supramolecular chemistry, acting as building blocks for complex molecular structures. Their ability to form host-guest complexes is critical for developing molecular switching devices, such as catenanes and rotaxanes, and for sensing applications. NDIs’ strong π-π interactions and electron-accepting properties make them suitable for creating gelators and catalysis through anion-π interactions, further expanding their utility in supramolecular assemblies and sensing technologies (Kobaisi et al., 2016).

Propriétés

IUPAC Name |

N-[(E)-naphthalen-1-ylmethylideneamino]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c25-22(21-14-6-10-17-8-2-4-13-20(17)21)24-23-15-18-11-5-9-16-7-1-3-12-19(16)18/h1-15H,(H,24,25)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYADGOOEUXSWSF-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-naphthalen-1-ylmethylideneamino]naphthalene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)

![3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)